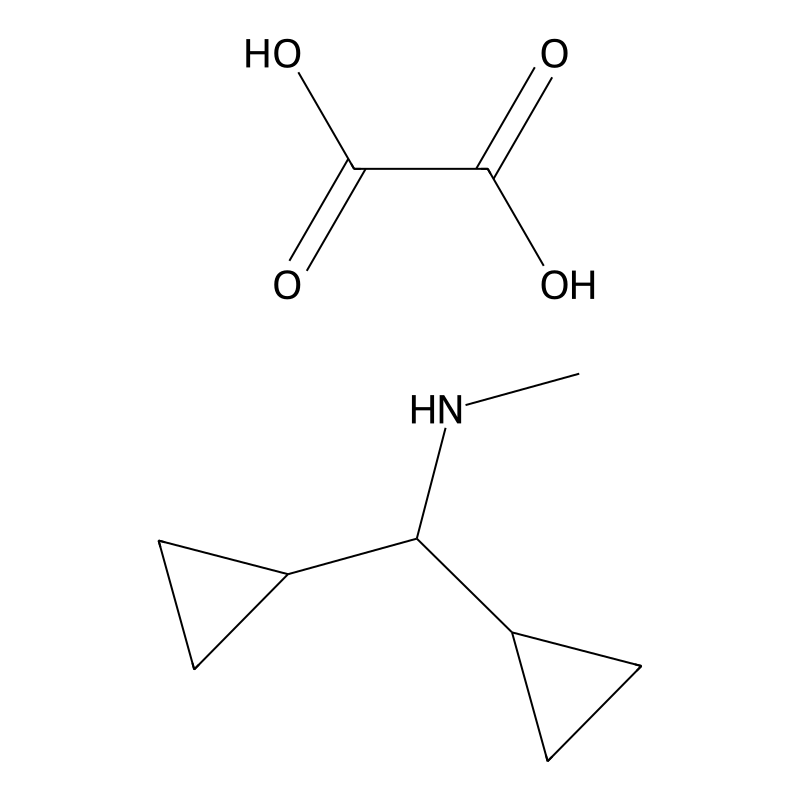

1,1-Dicyclopropyl-N-methylmethanamine oxalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,1-Dicyclopropyl-N-methylmethanamine oxalate is a chemical compound characterized by its unique structure, which includes two cyclopropyl groups and a methylamine moiety. Its molecular formula is with a molecular weight of approximately 215.25 g/mol . The compound is often utilized in research settings, particularly in studies related to biological activity and medicinal chemistry.

Chemical Properties and Availability

Research Absence

However, no scientific literature or public research databases were found mentioning the application of 1,1-Dicyclopropyl-N-methylmethanamine oxalate in any specific scientific field. This indicates that research on this compound is limited or unpublished.

- Acid-Base Reactions: As an amine, it can act as a base, reacting with acids to form salts.

- Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, where it attacks electrophilic centers.

- Formation of Derivatives: The oxalate component can undergo reactions typical of carboxylic acids, such as esterification or amidation.

The specific conditions and reagents will determine the products formed in these reactions.

Research indicates that 1,1-Dicyclopropyl-N-methylmethanamine oxalate may exhibit significant biological activity, particularly in modulating pathways related to oxalate metabolism. It has been investigated for its potential therapeutic applications in treating conditions associated with elevated oxalate levels, such as hyperoxaluria . The compound's interaction with specific enzymes may also suggest utility in metabolic disorders.

The synthesis of 1,1-Dicyclopropyl-N-methylmethanamine oxalate typically involves multi-step organic reactions:

- Preparation of Dicyclopropylamine: This can be achieved through the reaction of cyclopropyl halides with suitable nucleophiles.

- Methylation: The dicyclopropylamine can be methylated using methyl iodide or dimethyl sulfate.

- Formation of the Oxalate Salt: The final step involves reacting the resulting amine with oxalic acid to form the corresponding oxalate salt.

These steps require careful control of reaction conditions to maximize yield and purity .

1,1-Dicyclopropyl-N-methylmethanamine oxalate has several notable applications:

- Pharmaceutical Research: Investigated for its potential role in treating metabolic disorders related to oxalate accumulation.

- Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.

- Biochemical Studies: Employed in studies examining enzyme interactions and metabolic pathways.

Studies on the interaction of 1,1-Dicyclopropyl-N-methylmethanamine oxalate with biological systems have focused on its role in modulating enzyme activity related to glycolate oxidase. This enzyme is crucial in the metabolic pathway involving glyoxylate and oxalate, suggesting that this compound could influence oxalate levels in biological fluids .

Several compounds share structural or functional similarities with 1,1-Dicyclopropyl-N-methylmethanamine oxalate. Here are a few:

The uniqueness of 1,1-Dicyclopropyl-N-methylmethanamine oxalate lies in its dual cyclopropyl structure combined with the methylated amine and oxalate functionalities, which may confer distinct biological properties compared to these similar compounds.